

6-Methoxy-5-methylnicotinic Acid: A Technical Overview of a Niche Pyridine Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methoxy-5-methylnicotinic acid**

Cat. No.: **B567558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

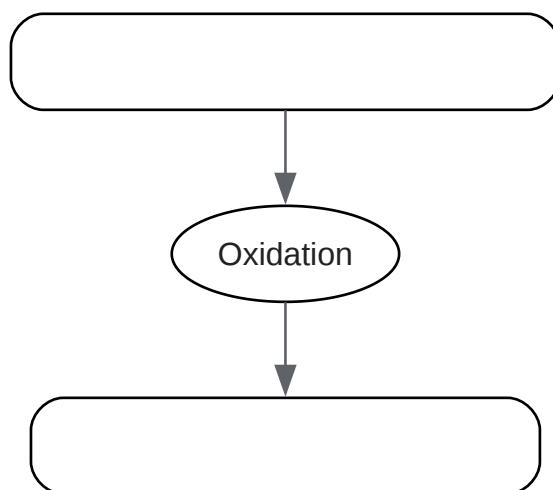
Introduction

6-Methoxy-5-methylnicotinic acid, with the CAS number 1211531-94-0 and molecular formula C8H9NO3, is a substituted pyridine carboxylic acid.^{[1][2][3]} While detailed historical information regarding its initial discovery and specific developmental milestones is not extensively documented in publicly available scientific literature, its structural similarity to other nicotinic acid derivatives suggests its potential utility as a building block in medicinal chemistry and organic synthesis. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes and serve as scaffolds for the development of therapeutic agents.^{[4][5]}

Physicochemical Properties

Quantitative data for **6-Methoxy-5-methylnicotinic acid** is scarce in the literature. The table below summarizes the basic molecular information.

Property	Value	Reference
CAS Number	1211531-94-0	[1] [2] [3]
Molecular Formula	C8H9NO3	[1] [2]
Molecular Weight	167.16 g/mol	[6]


Synthesis and Discovery

The specific discovery and first reported synthesis of **6-Methoxy-5-methylnicotinic acid** are not well-documented in peer-reviewed journals. However, a patent for pyrazolopyridine derivatives as TTX-S blockers mentions the compound as being present in a product mixture resulting from a reaction, though a specific protocol for its isolation and characterization was not provided.[7]

A plausible synthetic route can be inferred from the availability of the corresponding aldehyde, 6-Methoxy-5-methylnicotinaldehyde (CAS 123506-67-2).[2] The oxidation of an aldehyde to a carboxylic acid is a fundamental and well-established transformation in organic chemistry.

Postulated Synthetic Workflow

A logical approach to the synthesis of **6-Methoxy-5-methylnicotinic acid** would involve the oxidation of 6-Methoxy-5-methylnicotinaldehyde.

[Click to download full resolution via product page](#)

Caption: Postulated synthetic workflow for **6-Methoxy-5-methylnicotinic acid**.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **6-Methoxy-5-methylnicotinic acid** is not available in the searched literature, a general procedure for the oxidation of a substituted nicotinaldehyde to the corresponding nicotinic acid is provided below

as a representative example. This protocol is based on established chemical principles and would likely require optimization for this specific substrate.

General Protocol for the Oxidation of a Pyridine Aldehyde to a Carboxylic Acid:

Disclaimer: This is a generalized protocol and has not been specifically validated for 6-Methoxy-5-methylnicotinaldehyde. Appropriate safety precautions should be taken, and the reaction should be monitored closely.

Materials:

- Substituted pyridine aldehyde (e.g., 6-Methoxy-5-methylnicotinaldehyde)
- Oxidizing agent (e.g., potassium permanganate ($KMnO_4$), Jones reagent, or Pinnick oxidation reagents like sodium chlorite)
- Appropriate solvent (e.g., acetone, water, t-butanol)
- Acid or base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Illustrative Example using Pinnick Oxidation):

- Dissolve the aldehyde (1 equivalent) in a suitable solvent such as t-butanol.
- Add a phosphate buffer (e.g., NaH_2PO_4) and 2-methyl-2-butene as a chlorine scavenger.
- Slowly add an aqueous solution of sodium chlorite ($NaClO_2$, ~1.5 equivalents) to the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

- Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
- Purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **6-Methoxy-5-methylnicotinic acid**. The biological roles of its parent structure, nicotinic acid (Vitamin B3), are well-established, particularly its function as a precursor to the coenzymes NAD and NADP, which are essential in a vast array of cellular metabolic pathways. Derivatives of nicotinic acid are actively investigated for a wide range of therapeutic applications.^{[4][5]} Further research would be required to determine if **6-Methoxy-5-methylnicotinic acid** possesses any significant biological properties.

Conclusion

6-Methoxy-5-methylnicotinic acid is a pyridine derivative for which detailed scientific information regarding its discovery, synthesis, and biological function is not readily available in the public domain. While its chemical structure suggests potential as a synthetic intermediate in drug discovery and materials science, further research and publication are needed to fully characterize this compound and explore its potential applications. The information provided herein is based on the limited data available and general chemical principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-5-Methyl-nicotinic acid | 1211531-94-0 [amp.chemicalbook.com]

- 2. 827587-90-6,5-[(Morpholin-4-Yl)Carbonyl]Pyridin-2-Amine- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 3. 35969-54-1(2-ethoxypyridine-3-carboxylic acid) | Kuujia.com [ar.kuujia.com]
- 4. benchchem.com [benchchem.com]
- 5. nbino.com [nbino.com]
- 6. 6-methylnicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. PYRAZOLOPYRIDINE DERIVATIVES AS TTX-S BLOCKERS - Patent 2914597 [data.epo.org]
- To cite this document: BenchChem. [6-Methoxy-5-methylnicotinic Acid: A Technical Overview of a Niche Pyridine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567558#discovery-and-history-of-6-methoxy-5-methylnicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com